N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a compound that combines elements of benzothiazole and pyridine, featuring a butylsulfamoyl group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancers and viral infections.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of benzothiazole derivatives with pyridine carboxamides. Its synthesis is documented in patents and scientific literature focusing on novel pharmaceutical compounds.
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
The synthesis of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide typically involves the following steps:
The reaction conditions can vary significantly based on the specific reagents and solvents used. Common solvents include dichloromethane or dimethylformamide, and catalysts such as triethylamine may be employed to enhance yields.
The molecular structure of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide features:
The molecular formula is typically represented as C_{14}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 284.35 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can participate in various chemical reactions:
These reactions are often carried out under controlled conditions to optimize yields and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used for monitoring reaction progress.
The mechanism of action for N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is hypothesized to involve:
Studies have shown that benzothiazole derivatives can modulate signaling pathways related to cancer cell survival and apoptosis, suggesting potential therapeutic roles for this compound.
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is expected to exhibit:
Key chemical properties include:
Relevant data from literature indicate that similar compounds exhibit significant thermal stability up to 200 °C before decomposition occurs.
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide has potential applications in several areas:
Benzothiazole (BTA) represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising fused benzene and thiazole rings. This planar, electron-rich system enables diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic effects [2] [5]. The inherent rigidity of the BTA core provides conformational restraint that enhances binding specificity, while its metabolic stability contributes to favorable pharmacokinetic profiles [5]. Benzothiazole derivatives demonstrate exceptional structural versatility, allowing strategic substitutions at C-2, C-6, and other positions to fine-tune bioactivity. This adaptability has yielded numerous clinical agents across therapeutic domains, including anticancer (e.g., dasatinib analogs), antimicrobial, and anti-tubercular drugs [2] [4]. The scaffold’s drug-like properties are evidenced by its prevalence in pharmacologically active compounds: approximately 25% of FDA-approved small-molecule drugs contain benzothiazole or related heterocyclic motifs [5].
Table 1: Key Benzothiazole Derivatives and Their Therapeutic Applications
Compound Structure | Therapeutic Target | Clinical/Preclinical Status |
---|---|---|
2-Aminobenzothiazole | Anticancer (HDAC inhibition) | Preclinical optimization |
6-Fluorobenzothiazole | Antibacterial (β-lactamase inhibition) | Patent-protected [10] |
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide | Kinase inhibition | Biochemical screening [9] |
The strategic incorporation of sulfamoyl and pyridine moieties significantly enhances the pharmacophore potential of benzothiazole cores. The sulfamoyl group (-SO₂NH-) serves as a versatile hydrogen-bonding motif capable of interacting with enzyme active sites through both donor (N-H) and acceptor (S=O) atoms [3]. When positioned at the C-6 benzothiazole position, it confers improved water solubility and enables targeted interactions with residues in bacterial metallo-β-lactamases and human kinases [3] [10]. The butylsulfamoyl variant specifically balances lipophilicity (logP ≈ 2.71) and polarity (TPSA ≈ 83.68 Ų), facilitating membrane permeability while maintaining aqueous solubility (0.64 mg/mL) [3].
Pyridine-4-carboxamide at C-2 introduces complementary bioactivity-enhancing features:
Table 2: Comparative Physicochemical Properties of Benzothiazole Derivatives
Substituent Pattern | logP | TPSA (Ų) | Water Solubility (mg/mL) | H-bond Donors |
---|---|---|---|---|
Unsubstituted BTA | 2.98 | 41.49 | 0.18 | 0 |
6-Sulfamoyl BTA | 1.86 | 83.68 | 1.27 | 2 |
N-[6-(Butylsulfamoyl)-BTA]-pyridine-4-carboxamide | 2.71 | 83.68 | 0.64 | 2 [3] |
The discovery pathway of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide emerged from systematic structure-activity relationship (SAR) studies of benzothiazole sulfonamides in the early 2010s. Initial screening of 6-sulfamoylbenzothiazole libraries identified moderate activity against Mycobacterium tuberculosis DprE1 (IC₅₀ ~ 8.2 μM) and human kinases [4]. Lead optimization focused on three key modifications:
The compound’s synthetic accessibility facilitated rapid analog generation. A representative three-step route achieves 62% overall yield:
Step 1: 2-Amino-5-(butylsulfamoyl)thiophenol + BrCN → 6-(Butylsulfamoyl)benzothiazol-2-amine Step 2: Pyridine-4-carboxylic acid activation (EDC/HOBt) Step 3: Amide coupling in anhydrous DMF
Biological profiling revealed dual mechanisms:
Table 3: Biological Activity Profile of the Lead Compound
Target System | Assay Type | Activity Value | Reference Standard |
---|---|---|---|
M. tuberculosis DprE1 | Enzymatic IC₅₀ | 1.8 μM | BTZ043 (IC₅₀ = 0.8 μM) [4] |
VEGFR2 kinase | Binding Kd | 190 nM | Sorafenib (Kd = 90 nM) |
Metallo-β-lactamase NDM-1 | Meropenem potentiation (8 μg/mL) | 128-fold MIC reduction | None [10] |
Cytotoxicity (HepG2) | MTT assay (48h) | CC₅₀ > 50 μM | Doxorubicin (CC₅₀ = 1.2 μM) [3] |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9